![molecular formula C11H12N2O B14321509 2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine CAS No. 106060-95-1](/img/structure/B14321509.png)
2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often found in various natural products and synthetic materials. This compound features a pyrazine ring substituted with a 2-(5-methylfuran-2-yl)ethyl group, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine typically involves the reaction of 5-methylfurfural with ethylamine to form an intermediate, which is then cyclized to produce the desired pyrazine derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The pyrazine ring can be reduced to form dihydropyrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dihydropyrazines.
Substitution: Formation of substituted pyrazines and furans with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of flavors and fragrances due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-5-methylfuran: A related compound with similar aromatic properties but different functional groups.
2-Acetyl-5-methylfuran: Another furan derivative with an acetyl group, used in flavor and fragrance industries.
2-(2-Furanylmethyl)-5-methylfuran: A compound with a similar furan structure but different substitution pattern.
Uniqueness
2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a pyrazine ring with a furan moiety makes it versatile for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Eigenschaften
CAS-Nummer |
106060-95-1 |
|---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
2-[2-(5-methylfuran-2-yl)ethyl]pyrazine |
InChI |
InChI=1S/C11H12N2O/c1-9-2-4-11(14-9)5-3-10-8-12-6-7-13-10/h2,4,6-8H,3,5H2,1H3 |
InChI-Schlüssel |
TYCRKMWYDYWMSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CCC2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-lambda~5~-arsane](/img/structure/B14321430.png)
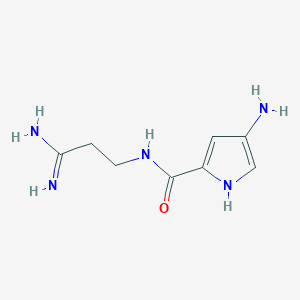
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
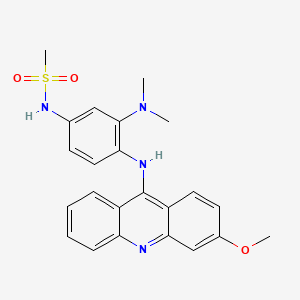
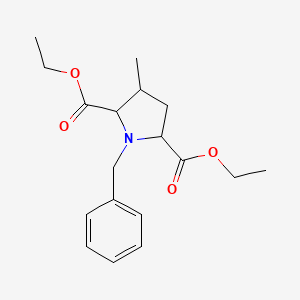
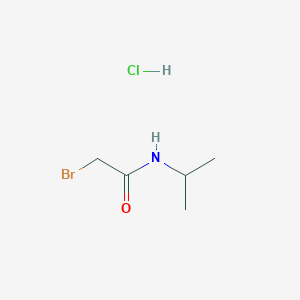
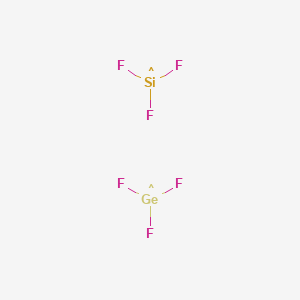
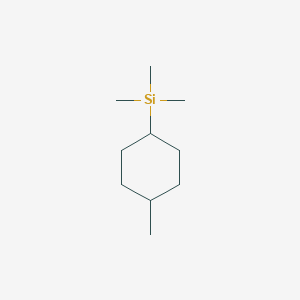
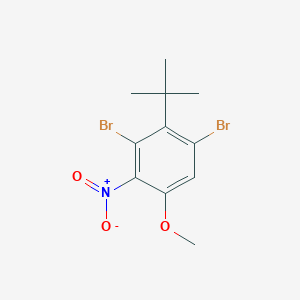
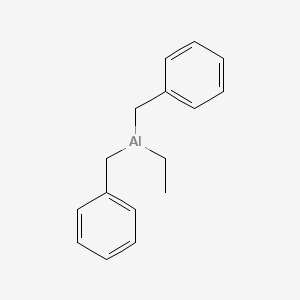
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
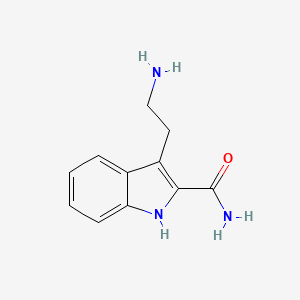
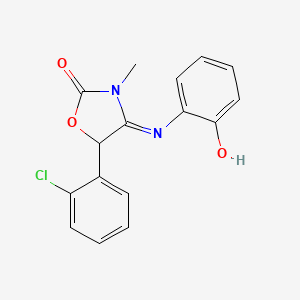
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
